N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide
Description
This compound features a pyrimidine core substituted at the 2-position with a tetrahydro-2H-pyran-4-ylamino group and at the 5-position with a trifluoromethyl group. The pyrimidine ring is further linked via an amino bridge to a phenyl group bearing a 2-propenamide substituent. The propenamide group may confer electrophilic reactivity, enabling covalent binding to biological targets, though direct pharmacological data are unavailable in the provided evidence .
Properties
Molecular Formula |
C19H20F3N5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[2-[[2-(oxan-4-ylamino)-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H20F3N5O2/c1-2-16(28)25-14-5-3-4-6-15(14)26-17-13(19(20,21)22)11-23-18(27-17)24-12-7-9-29-10-8-12/h2-6,11-12H,1,7-10H2,(H,25,28)(H2,23,24,26,27) |
InChI Key |
COSHZQYMYFJMAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC=CC=C1NC2=NC(=NC=C2C(F)(F)F)NC3CCOCC3 |
Origin of Product |
United States |
Biological Activity
N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular weight of this compound is approximately 407.4 g/mol. The compound features a tetrahydro-2H-pyran moiety, a trifluoromethyl group attached to a pyrimidine ring, and an amide functional group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. It has shown promising results in inhibiting the proliferation of cancer cells by targeting pathways associated with cell growth and survival.
Key Mechanisms:
- Inhibition of Dual-Specificity Kinases : The compound has been noted for its inhibitory effects on dual-specificity protein kinases, which play critical roles in various cellular processes including cell cycle regulation and apoptosis .
- Impact on Cell Signaling : Research indicates that it may interfere with signaling pathways mediated by phosphoinositide-dependent kinases (PDK1), leading to reduced phosphorylation of downstream targets such as AKT .
- Selectivity : The compound exhibits selectivity towards certain kinases, which is crucial for minimizing off-target effects that can lead to toxicity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the efficacy of this compound in various experimental settings:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines, including thyroid cancer cells where it inhibited proliferation through PAK pathway modulation .
- Antiviral Activity : Preliminary investigations into antiviral properties suggest that the compound may also exhibit activity against certain viral enzymes, although further research is needed to establish its efficacy in this area .
- Pharmacokinetics and Toxicology : Evaluations of pharmacokinetic properties indicate favorable absorption characteristics, although some studies have noted potential cardiotoxicity associated with hERG channel inhibition, necessitating careful dose management .
Scientific Research Applications
Selective Cannabinoid Receptor Agonism
Research indicates that compounds similar to N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide may act as selective agonists for the CB2 receptor. This receptor is primarily involved in modulating inflammatory responses and pain perception. Selective CB2 receptor agonists have shown promise in preclinical studies for treating inflammatory and neuropathic pain conditions .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. The trifluoromethyl group has been associated with enhanced metabolic stability and bioactivity in various drug candidates. Initial studies indicate that modifications around the pyrimidine and propenamide moieties can lead to compounds with improved antiproliferative effects against different cancer cell lines .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have highlighted that:
- Pyrimidine Ring Modifications : Variations in substituents on the pyrimidine ring significantly influence binding affinity and selectivity towards cannabinoid receptors.
- Tetrahydropyran Moiety : The tetrahydropyran structure contributes to the lipophilicity of the compound, enhancing its ability to cross biological membranes, which is essential for oral bioavailability .
In Vivo Studies
In vivo studies involving animal models have demonstrated that compounds with a similar backbone exhibit significant analgesic effects when administered via various routes. These studies often assess the efficacy of the compound in reducing pain responses in models of inflammatory pain, showcasing its potential as a therapeutic agent .
Clinical Relevance
Clinical relevance is underscored by ongoing trials investigating the efficacy of cannabinoid receptor agonists in managing chronic pain syndromes and other inflammatory conditions. This compound may serve as a lead compound for further development based on preliminary findings .
Comparative Data Table
The following table summarizes key properties and findings related to this compound and similar compounds:
| Property/Compound | This compound | Similar Compounds |
|---|---|---|
| Chemical Formula | Varies | |
| Target Receptor | CB2 Receptor | CB1, Other |
| Main Therapeutic Area | Pain Management, Inflammation | Cancer, Neurology |
| Bioavailability | Moderate (dependent on formulation) | Varies |
| Key Findings from Studies | Significant analgesic effects in animal models; potential for reducing inflammation | Varies |
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrimidine-Based Analogues
Pyrimidine derivatives are widely explored for their biological activities. Key comparisons include:
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Core Structure : Pyrimidine with phenyl and fluorophenyl substituents.
- Key Substituents: 5-position: (4-Methoxyphenyl)aminomethyl group. 4-position: 2-Fluorophenylamino group.
- Structural Differences: Lacks the tetrahydro-2H-pyran-4-ylamino and trifluoromethyl groups. Methoxy and fluorophenyl groups modulate electron density differently compared to the trifluoromethyl group.
- Pharmacological Implications : Exhibits antibacterial and antifungal activity, suggesting pyrimidine derivatives’ versatility in targeting microbial enzymes .
4-(4-Fluoro-2-(Tetrahydro-2H-pyran-4-yloxy)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
- Core Structure: Thienopyrimidine fused ring system.
- Key Substituents: Tetrahydro-2H-pyran-4-yloxy group at the phenyl ring. Methyl and carboxamide groups on the thienopyrimidine core.
- Structural Differences: Fused thienopyrimidine core vs. simple pyrimidine. Tetrahydro-2H-pyran as an ether (vs. amino linkage in the target compound).
- Synthetic Notes: Similar use of tetrahydro-2H-pyran in protecting group strategies, as seen in and .
Tetrahydro-2H-pyran-Containing Analogues
5-Substituted Tetrahydronaphthalen-2-yl Methyl Derivatives (e.g., N-Phenyl-N-(piperidin-4-yl)propionamide)
- Core Structure : Tetrahydronaphthalenyl linked to 4-anilidopiperidine.
- Key Substituents :
- Hydrophobic cyclohexyl or hydroxyl groups at the 5-position.
- Piperidine-propionamide pharmacophore.
- Structural Differences :
- Tetrahydronaphthalen vs. pyrimidine core.
- Propionamide group on piperidine (vs. propenamide on phenyl in the target compound).
- Pharmacological Relevance : These compounds exhibit opioid receptor selectivity, suggesting that tetrahydro-2H-pyran and piperidine motifs enhance binding to G-protein-coupled receptors .
Propenamide-Containing Analogues
N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide
- Core Structure : Pyrimidine with indole and propenamide substituents.
- Key Substituents: Indole-linked pyrimidine. Dimethylaminoethyl and methoxy groups on the phenyl ring.
- Structural Differences :
- Indole-pyrimidine system vs. trifluoromethyl-pyrimidine.
- Propenamide placement on a methoxy-substituted phenyl ring.
- Functional Role : Acts as a building block for kinase inhibitors, highlighting propenamide’s utility in covalent drug design .
Comparative Analysis Table
Key Research Findings and Implications
Trifluoromethyl vs. Methyl/Methoxy Groups : The trifluoromethyl group in the target compound likely enhances metabolic stability and binding affinity compared to methyl or methoxy substituents, as seen in pyrimidine derivatives .
Tetrahydro-2H-pyran Role: The tetrahydro-2H-pyran-4-ylamino group may improve solubility and target engagement through hydrogen bonding, similar to its ether analogues in .
Propenamide Reactivity : The α,β-unsaturated carbonyl in propenamide could enable covalent binding to cysteine residues in kinases, a strategy employed in drugs like osimertinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
